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Compound of Interest

Compound Name: N,5-dimethylpicolinamide
CAS No.: 107427-70-3
Cat. No.: B024881
. J

Picolinamide, a derivative of picolinic acid, represents a privileged scaffold in medicinal
chemistry, forming the core of numerous compounds with a wide array of biological activities.
The inherent chemical properties of the pyridine ring and the amide group allow for diverse
functionalization, leading to compounds with finely tuned pharmacological profiles. N,5-
dimethylpicolinamide is a specific analog within this broad class, and while it is not
extensively characterized in the public domain, an examination of its parent structure and
related derivatives can provide significant insights into its potential synthesis, properties, and
applications. This guide offers a comprehensive review of the literature on picolinamide
derivatives to build a predictive understanding of N,5-dimethylpicolinamide for researchers,
scientists, and drug development professionals.

Synthesis and Characterization of Picolinamide
Derivatives

The synthesis of picolinamide derivatives is typically achieved through standard amide bond
formation reactions. A general and adaptable protocol involves the coupling of a carboxylic acid
(or its activated form) with an amine.

General Synthetic Protocol for Picolinamide Derivatives

A common route to synthesize picolinamide derivatives involves the reaction of picolinic acid
with an amine in the presence of a coupling agent. For N,5-dimethylpicolinamide, this would
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involve the reaction of 5-methylpicolinic acid with dimethylamine.
Step-by-Step Methodology:

» Activation of the Carboxylic Acid: 5-methylpicolinic acid is dissolved in a suitable aprotic
solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling
agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium
hexafluorophosphate (BOP) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC)
along with an additive such as 1-hydroxybenzotriazole (HOBt), is added to the solution to
form an activated intermediate.

o Amine Addition: To the solution containing the activated 5-methylpicolinic acid,
dimethylamine is added. The reaction is typically carried out in the presence of a non-
nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to
neutralize the acid formed during the reaction.

e Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption
of the starting materials.

o Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous
work-up to remove the coupling agents and other water-soluble byproducts. The organic
layer is then dried over an anhydrous salt (e.g., Na2S0O4 or MgS0O4), filtered, and the solvent
is removed under reduced pressure. The crude product is purified by column
chromatography on silica gel to yield the pure N,5-dimethylpicolinamide.[1]

o Characterization: The structure and purity of the final compound are confirmed using
analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (*H and
13C), mass spectrometry (MS), and infrared (IR) spectroscopy.[2]
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Caption: General synthetic workflow for N,5-dimethylpicolinamide.

Physicochemical Properties and Analytical Methods

The physicochemical properties of N,5-dimethylpicolinamide can be inferred from related
compounds. The presence of the pyridine ring and the amide group suggests that it would be a
polar molecule.

Expected Physicochemical Properties

e Solubility: N,5-dimethylpicolinamide is expected to be soluble in polar organic solvents like
methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in water is likely to be
moderate.

 Stability: Picolinamide derivatives generally exhibit moderate to high stability under standard
laboratory conditions.[3]

e Hydrogen Bonding: The amide group can act as a hydrogen bond acceptor, which can
influence its interactions with biological targets.[3]

Analytical Methods for Characterization and
Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS),
particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive
and selective quantification of picolinamide derivatives in various matrices, including biological
fluids and pharmaceutical formulations.[4][5]
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Step-by-Step Analytical Protocol:

Sample Preparation: For drug products, a specific amount of the crushed tablet or powder is
accurately weighed and dissolved in a suitable solvent, often with sonication to ensure
complete dissolution.[6][7] For biological samples, a protein precipitation or liquid-liquid
extraction step is typically employed to remove interfering matrix components.[5]

Chromatographic Separation: The sample extract is injected into an HPLC system equipped
with a suitable column (e.g., C18 reversed-phase). A gradient elution program using a
mixture of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile
or methanol) is used to achieve chromatographic separation of the analyte from other
components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass
spectrometer. For quantification, the mass spectrometer is operated in multiple reaction
monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a
specific precursor ion to product ion transition for the analyte.

Data Analysis: The concentration of the analyte in the sample is determined by comparing its
peak area to that of a calibration curve constructed using standards of known
concentrations.
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LC-MS/MS Analysis of Picolinamide Derivatives
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Caption: Proposed mechanism of action for anticancer picolinamide derivatives targeting
Aurora-B kinase.

Antimicrobial Activity

Various picolinamide and nicotinamide derivatives have demonstrated promising antimicrobial
activity against a range of bacterial and fungal pathogens. [8][9][10]The antimicrobial effect is
often attributed to the hydrophobic nature of the compounds and the presence of the pyridine
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ring system. [9]Some nicotinamidine derivatives have shown minimum inhibitory concentration
(MIC) values in the range of 10—-20 yM against both Gram-positive and Gram-negative
bacteria. [8]The 2,5-dimethylphenyl scaffold, which is structurally related to the substitution
pattern of N,5-dimethylpicolinamide, is a common feature in many antimicrobial compounds.
[11]

Other Biological Activities

Picolinamide itself acts as a bidentate ligand and can form complexes with various metal ions.
It is also a potential inhibitor of poly (ADP-ribose) synthetase. Furthermore, picolinamide
derivatives have been utilized as effective ligands in copper-catalyzed aryl ether synthesis. [12]

Picolinamide _ : -
o Biological Activity Reported IC50/MIC Reference
Derivative

Compound 7a (a
IC50: 2.49 £ 0.19

picolinamide AChE Inhibition . [1]
derivative) .

Compound 8l (a
picolinamide-based VEGFR-2 Inhibition IC50: 0.29 uyM [2]

derivative)

Compound 6p (N- _ _ _
o ) Anti-proliferative
methylpicolinamide-4- IC50: 2.23 uM [13]
) o (HepG2 cells)
thiol derivative)

| Nicotinamidines 4a and 4b | Antibacterial (S. aureus) | MIC: 10 uM | [8]]

Structure-Activity Relationships (SAR)

The biological activity of picolinamide derivatives is highly dependent on the nature and
position of the substituents on the pyridine ring and the amide nitrogen.

 Substitution on the Pyridine Ring: The position of substituents on the pyridine ring can
significantly impact activity. For example, in a series of picolinamide-based VEGFR-2
inhibitors, the substitution pattern on the phenyl ring attached to the picolinamide core played
a crucial role in determining the inhibitory potency. [2]* Substitution on the Amide Nitrogen:
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The nature of the group(s) attached to the amide nitrogen also influences the biological
activity. For instance, the presence of a dimethylamine side chain was found to be important
for the AChE inhibitory activity of certain picolinamide derivatives. [1] Based on these general
SAR trends, the methyl group at the 5-position of the pyridine ring and the two methyl groups
on the amide nitrogen of N,5-dimethylpicolinamide are expected to influence its steric and
electronic properties, which in turn will determine its biological activity profile.

Conclusion and Future Perspectives

While direct experimental data on N,5-dimethylpicolinamide is scarce, a comprehensive
review of the literature on related picolinamide derivatives provides a strong foundation for
predicting its potential properties and biological activities. The versatile picolinamide scaffold
has proven to be a fruitful starting point for the development of compounds with a wide range of
therapeutic applications, including as neuroprotective agents, anticancer drugs, and
antimicrobial compounds.

Future research should focus on the actual synthesis and in vitro and in vivo evaluation of N,5-
dimethylpicolinamide to validate the predicted properties and explore its therapeutic
potential. The synthetic and analytical protocols outlined in this guide provide a clear roadmap
for such investigations. A thorough biological screening of N,5-dimethylpicolinamide against a
panel of relevant targets, such as AChE, various kinases, and a range of microbial strains,
would be a crucial next step in elucidating its pharmacological profile and potential for drug
development.

References

e Liu HR, Zhou C, Fan HQ, et al. Structure—activity relationship investigation of benzamide and
picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase
inhibitors. Taylor & Francis Online. [Link]

o Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors:
synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

¢ Synthesis, antimicrobial, and antiproliferative activities of substituted
phenylfuranylnicotinamidines. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1399885
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.benchchem.com/product/b024881?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1905335
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8683391/
https://www.researchgate.net/publication/344655938_Synthesis_antimicrobial_and_antiproliferative_activities_of_substituted_phenylfuranylnicotinamidines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-
One Semicarbazone. Longdom Publishing. [Link]

Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity
relationships, substrate scope and mechanistic investigations. PubMed. [Link]

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central.
[Link]

Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
N5,N5-Dimethylpyridine-2,5-diamine. PubChem. [Link]

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as
potential antitumor agents. PubMed. [Link]

Analytical Methods. Ministry of Food and Drug Safety. [Link]
Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. PubChem.
[Link]

Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-
Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFMO05): An
Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and
Biodistribution Studies. PubMed Central. [Link]

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as
Potential Antitumor Agents. PubMed Central. [Link]

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative
Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central.
[Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.longdom.org/open-access/synthesis-characterization-and-antimicrobial-activity-of-nnitroso-diphenylpiperidinone-semicarbazone-101737.html
https://pubmed.ncbi.nlm.nih.gov/25504192/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10452199/
https://www.researchgate.net/figure/Synthesis-of-picolinamide-amide-derivatives-Reagents-and-conditions-a-TEA-THF-0-C-rt_fig2_349697926
https://pubchem.ncbi.nlm.nih.gov/compound/5743468
https://pubmed.ncbi.nlm.nih.gov/22625077/
https://www.mfds.go.kr/eng/brd/m_15/view.do?seq=70006
https://www.mdpi.com/1422-0067/21/2/511
https://pubchem.ncbi.nlm.nih.gov/compound/16414215
https://www.mdpi.com/2227-9717/12/5/938
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10303102/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372579/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985396/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of
Ni(Il) and Cu(ll) metal complexes. ResearchGate. [Link]

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based
Separation Mode. Preprints.org. [Link]

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds
for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
PubMed Central. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tandfonline.com [tandfonline.com]

2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors:
synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nim.nih.gov]

3. CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide [cymitquimica.com]
4. mdpi.com [mdpi.com]

5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFMO05): An
Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and
Biodistribution Studies - PMC [pmc.ncbi.nim.nih.gov]

6. d142khf7ia350z.cloudfront.net [d142khf7ia350z.cloudfront.net]
7. preprints.org [preprints.org]

8. researchgate.net [researchgate.net]

9. longdom.org [longdom.org]

10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC
[pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/338965611_Synthesis_characterization_antimicrobial_activity_of_2-amino-5-picoline_and_dipicolinic_acid_of_NiII_and_CuII_metal_complexes
https://www.hovione.com/articles-and-papers/small-molecule-development-analytical-methods-for-faster-time-to-market/
https://www.preprints.org/manuscript/202407.0700/v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222384/
https://www.benchchem.com/product/b024881?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1399885
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072080/
https://cymitquimica.com/cas/14805-91-5/
https://www.mdpi.com/2297-8739/12/5/122
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383682/
https://d142khf7ia35oz.cloudfront.net/-/media/supporting-documents/pink-sheet/2023/02/p0223kor_1.pdf
https://www.preprints.org/manuscript/202507.0949
https://www.researchgate.net/publication/300008091_Synthesis_antimicrobial_and_antiproliferative_activities_of_substituted_phenylfuranylnicotinamidines
https://www.longdom.org/open-access/synthesis-characterization-and-antimicrobial-activity-of-nnitroso2-6diphenylpiperidin4one-semicarbazone-29710.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as
Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive
Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-
activity relationships, substrate scope and mechanistic investigations - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 13. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives
as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [Introduction: The Versatile Picolinamide Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b024881#n-5-dimethylpicolinamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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